molecular formula C20H23N3O2 B11285716 4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide

4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide

Cat. No.: B11285716
M. Wt: 337.4 g/mol
InChI Key: XLWKUKWZWGZTQB-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindoline moiety, a pyridine ring, and a pentanamide chain, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide typically involves multiple steps, including the formation of the isoindoline core, the attachment of the pyridine moiety, and the construction of the pentanamide chain. Common synthetic routes may include:

    Formation of Isoindoline Core: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Attachment of Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate compound.

    Construction of Pentanamide Chain: The final step involves the formation of the pentanamide chain through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Shares the isoindoline core but lacks the pyridine and pentanamide moieties.

    Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate: Similar structure with variations in the position of functional groups.

    2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: Contains the isoindoline moiety but differs in the attached groups.

Uniqueness

4-Methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(pyridin-2-YL)methyl]pentanamide is unique due to its combination of the isoindoline core, pyridine ring, and pentanamide chain. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide

InChI

InChI=1S/C20H23N3O2/c1-14(2)11-18(19(24)22-12-16-8-5-6-10-21-16)23-13-15-7-3-4-9-17(15)20(23)25/h3-10,14,18H,11-13H2,1-2H3,(H,22,24)

InChI Key

XLWKUKWZWGZTQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC=N1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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